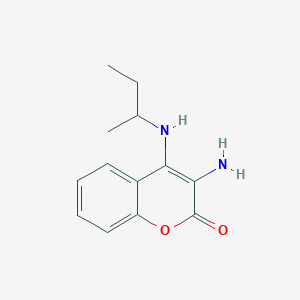

3-Amino-4-(butan-2-ylamino)chromen-2-one

Description

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28g/mol |

IUPAC Name |

3-amino-4-(butan-2-ylamino)chromen-2-one |

InChI |

InChI=1S/C13H16N2O2/c1-3-8(2)15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-8,15H,3,14H2,1-2H3 |

InChI Key |

CZSJMKVVNKVDAI-UHFFFAOYSA-N |

SMILES |

CCC(C)NC1=C(C(=O)OC2=CC=CC=C21)N |

Canonical SMILES |

CCC(C)NC1=C(C(=O)OC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Chromen-2-One Core Formation

The chromenone skeleton is synthesized via Pechmann condensation or Knoevenagel cyclization . For example:

-

Salicylaldehyde derivatives react with β-keto esters (e.g., ethyl acetoacetate) in the presence of piperidine or triethylamine to form 3-acetylchromen-2-one.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 15–20 minutes |

| Catalyst Loading | 10 wt% |

| Yield | 70–75% |

Functionalization at the 3-Position

The 3-acetyl group is modified to introduce the amino functionality:

Introduction of the Butan-2-ylamino Group

The 4-position is functionalized via nucleophilic substitution or reductive amination :

-

Alkylation : 3-Aminochromen-2-one reacts with 2-bromobutane or butan-2-ylamine in the presence of a base.

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent | Ethanol/THF |

| Temperature | 70–80°C |

| Reaction Time | 12–24 hours |

| Base | K₂CO₃ or Et₃N |

Catalytic and Solvent Systems

Catalyst Screening

-

Piperidine : Effective in Pechmann condensations (yields >70%).

-

Triethylamine : Preferred for Knoevenagel reactions due to enhanced solubility.

| Catalyst | Reaction Type | Yield (%) |

|---|---|---|

| Piperidine | Pechmann Condensation | 74 |

| TEA | Knoevenagel | 68 |

Solvent Optimization

-

Ethanol : Balances reactivity and eco-friendliness (yields 60–75%).

-

Chloroform : Used for bromination steps due to high dielectric constant.

Structural Characterization

Spectroscopic Validation

Purity Assessment

Challenges and Mitigation Strategies

-

Low Yields in Alkylation :

-

Cause : Steric hindrance at the 4-position.

-

Solution : Use bulky bases (e.g., DBU) to deprotonate intermediates.

-

-

Byproduct Formation :

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(butan-2-ylamino)chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and sec-butylamino groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Amino-4-(butan-2-ylamino)chromen-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(butan-2-ylamino)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Compounds:

3-Amino-4-(benzylamino)-2H-chromen-2-one (CAS 59288-12-9) Substituents: 3-amino, 4-benzylamino. Molecular Weight: 266.29 g/mol. Properties: Higher lipophilicity due to the aromatic benzyl group; boiling point 477.7°C, density 1.3 g/cm³ .

4-Amino-2H-benzo[h]chromen-2-one (ABO) Substituents: 4-amino. Activity: IC50 = 0.038–0.085 μM against breast cancer cells; derived from neo-tanshinlactone . Solubility: Improved in diamino derivatives (e.g., compound 10 in showed 50-fold higher solubility than methoxyphenyl analogs).

3-Nitro-4-(substituted)chromen-2-one Derivatives Substituents: 3-nitro, 4-aryl/alkylamino. Activity: Antimicrobial (e.g., against Staphylococcus aureus and Escherichia coli), highlighting substituent-dependent activity shifts .

Comparison Table:

| Compound | Substituents | Molecular Weight (g/mol) | Biological Activity | Solubility Profile |

|---|---|---|---|---|

| This compound | 3-NH2, 4-(branched alkyl) | ~265 (estimated) | Inferred anticancer | Moderate (alkyl chain) |

| 3-Amino-4-(benzylamino)-chromen-2-one | 3-NH2, 4-benzylamino | 266.29 | Potential anticancer | Low (aromatic group) |

| ABO (4-amino derivative) | 4-NH2 | ~265 | IC50 = 0.038–0.085 μM | Low, improved in salts |

| 3-Nitro-4-(aryl)chromen-2-one | 3-NO2, 4-aryl | Varies | Antimicrobial | Varies |

Substituent Effects on Activity and Solubility

- Amino vs. Nitro Groups: The 3-amino group in the target compound likely enhances hydrogen bonding with biological targets (e.g., ER+ receptors), contrasting with 3-nitro derivatives that prioritize antimicrobial activity .

- Alkylamino vs. Aromatic Groups: The butan-2-ylamino group’s branched alkyl chain may improve solubility compared to benzylamino derivatives while maintaining moderate lipophilicity for membrane penetration . Computational QSAR models () suggest that balanced hydrophobicity is critical for binding affinity; the target compound’s substituents align with these parameters.

Pharmacokinetic and Toxicity Considerations

- ADMET Properties: Chromen-2-one derivatives with alkylamino groups (e.g., compound 10 in ) exhibit favorable drug-likeness, including oral bioavailability and low toxicity. The target compound’s branched alkyl chain may reduce metabolic instability compared to straight-chain analogs .

- Molecular Docking: Designed chromen-2-ones in showed higher binding affinities than Tamoxifen, suggesting that the target compound’s amino and alkylamino groups could enhance interactions with ERα ligand-binding domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.